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molecular formula C6H18NO7P B158850 Triethanolamine phosphate CAS No. 10017-56-8

Triethanolamine phosphate

Cat. No. B158850
M. Wt: 247.18 g/mol
InChI Key: NHFDKKSSQWCEES-UHFFFAOYSA-N
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Patent
US05008036

Procedure details

77 grams of triethanolamine (0.52 mole) is added to 200 grams of water with stirring, followed by the addition of 20 grams of an 85% solution of phosphoric acid (0.17 mole phosphoric acid), to form a solution of triethanolamine phosphate. 221 grams (0.76 mole) of antimony trioxide, 1201 grams of water, and 147 grams (1.51 moles) of hydrogen peroxide are heated at reflux for approximately 22 minutes. The triethanolamine phosphate solution from above is then charged to the reaction mixture. The product is a colloidal dispersion of hydrous antimony pentoxide particles in an essentially aqueous medium. The dispersion contains approximately 9% antimony, has an average particle size of less than 40 Å, and is stabilized with approximately 0.3 moles of the alkanolamine salt per mole of antimony.
Quantity
77 g
Type
reactant
Reaction Step One
Name
Quantity
200 g
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.17 mol
Type
reactant
Reaction Step Two
Name
triethanolamine phosphate

Identifiers

REACTION_CXSMILES
[N:1]([CH2:8][CH2:9][OH:10])([CH2:5][CH2:6][OH:7])[CH2:2][CH2:3][OH:4].[P:11](=[O:15])([OH:14])([OH:13])[OH:12]>O>[P:11]([OH:15])([OH:14])([OH:13])=[O:12].[N:1]([CH2:8][CH2:9][OH:10])([CH2:5][CH2:6][OH:7])[CH2:2][CH2:3][OH:4] |f:3.4|

Inputs

Step One
Name
Quantity
77 g
Type
reactant
Smiles
N(CCO)(CCO)CCO
Name
Quantity
200 g
Type
solvent
Smiles
O
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.17 mol
Type
reactant
Smiles
P(O)(O)(O)=O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
triethanolamine phosphate
Type
product
Smiles
P(=O)(O)(O)O.N(CCO)(CCO)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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